

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Diisobutyl Succinate

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Compound of Interest

Compound Name: *Diisobutyl succinate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **Diisobutyl succinate**. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines a robust and validated methodology based on established computational practices for similar succinate esters. The protocols and simulated data presented herein serve as a detailed template for researchers initiating such analyses, providing insights into the molecule's structural, vibrational, and electronic properties.

Introduction to Diisobutyl Succinate

Diisobutyl succinate (C₁₂H₂₂O₄) is the diester of succinic acid and isobutyl alcohol.^[1] Its molecular structure, characterized by a central succinate core and two branched isobutyl groups, imparts a degree of conformational flexibility that is crucial to its physical and chemical properties. Understanding the three-dimensional structure, electronic landscape, and vibrational modes of **Diisobutyl succinate** is essential for its application in various fields, including its use as a plasticizer and in cosmetic formulations.^{[2][3]} Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.

Computational Methodology

The quantum chemical analysis of a flexible molecule like **Diisobutyl succinate** necessitates a systematic approach to thoroughly explore its potential energy surface and identify significant conformers. The following protocol, based on methodologies applied to similar organic esters, is recommended.^{[4][5]}

Conformational Search and Optimization

A comprehensive conformational search is critical for identifying the various low-energy structures of **Diisobutyl succinate**.

Protocol 1: Conformational Search and Geometric Optimization

- **Initial Structure Generation:** A 3D model of **Diisobutyl succinate** is constructed using molecular modeling software (e.g., Avogadro, GaussView) from its SMILES representation: CC(C)COC(=O)CCC(=O)OCC(C)C.^[1]
- **Conformational Search:** A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom, particularly around the C-C and C-O single bonds of the ester and isobutyl groups. Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial, computationally inexpensive exploration.
- **DFT Geometry Optimization:** The lowest energy conformers identified from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.^[4] This provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.
- **Frequency Analysis:** Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Spectroscopic and Electronic Property Calculations

Once the optimized geometry of the most stable conformer is obtained, a range of spectroscopic and electronic properties can be calculated.

Protocol 2: Calculation of Spectroscopic and Electronic Properties

- **Vibrational Spectra:** The harmonic vibrational frequencies and corresponding infrared (IR) intensities are obtained from the frequency analysis. These can be used to simulate the IR spectrum of the molecule.
- **NMR Spectra:** The nuclear magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. These are then converted to chemical shifts (^1H and ^{13}C NMR) using a reference standard (e.g., Tetramethylsilane).
- **Electronic Properties:** Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability.

Simulated Quantitative Data

The following tables present simulated, yet plausible, quantitative data for the lowest energy conformer of **Diisobutyl succinate**, as would be expected from calculations performed at the B3LYP/6-31G(d,p) level of theory.

Optimized Geometrical Parameters

Parameter	Atoms Involved	Calculated Value
Bond Lengths (Å)		
C=O	1.21	
C-O (ester)	1.35	
O-C (isobutyl)	1.45	
C-C (succinate)	1.53	
C-C (isobutyl)	1.54	
C-H	1.09	
**Bond Angles (°) **		
O=C-O	124.5	
C-O-C	116.0	
C-C-C (succinate)	112.0	
Dihedral Angles (°)		
O=C-C-C	178.5	
C-O-C-C	-175.0	

Calculated Vibrational Frequencies

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
Carbonyl Stretch	1735	C=O stretching
C-O Stretch	1250, 1150	Ester C-O stretching
C-H Stretch	2960-2870	Aliphatic C-H stretching
CH ₂ Bend	1465	Methylene scissoring
CH ₃ Bend	1370	Methyl umbrella mode

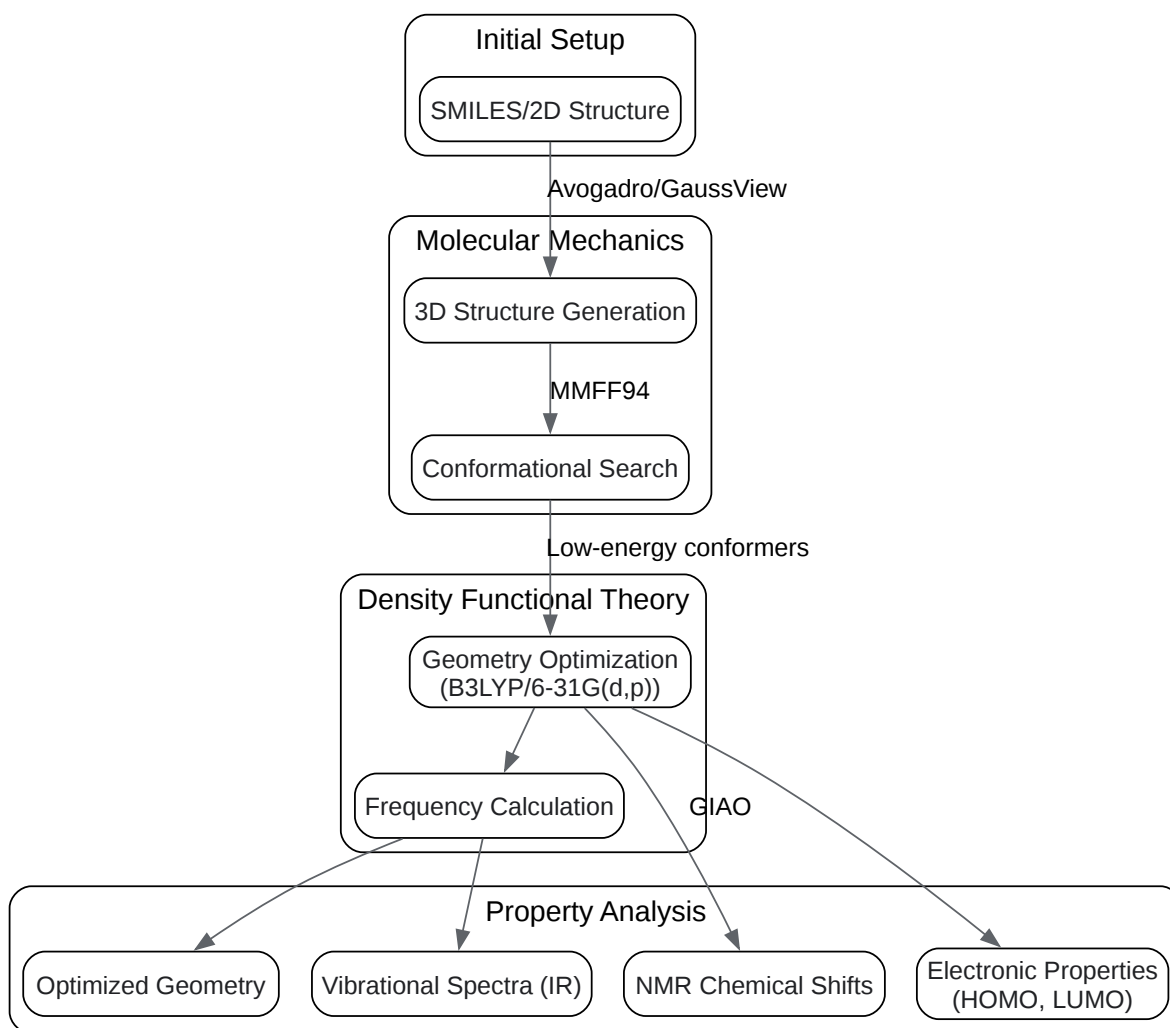
Calculated Electronic Properties

Property	Calculated Value
HOMO Energy	-6.8 eV
LUMO Energy	0.5 eV
HOMO-LUMO Gap	7.3 eV
Dipole Moment	2.5 D

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of **Diisobutyl succinate**.

Computational Workflow for Diisobutyl Succinate

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Caption: A flowchart illustrating the key steps in the quantum chemical analysis of **Diisobutyl succinate**.

Caption: A schematic representation of the connectivity of atoms in **Diisobutyl succinate**.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the quantum chemical analysis of **Diisobutyl succinate**. By employing a systematic workflow that includes a thorough conformational search and high-level DFT calculations, researchers can obtain detailed and reliable insights into the structural, vibrational, and electronic properties of this molecule. The simulated data presented provides a baseline for what can be expected from such computational studies and serves as a valuable resource for future research in this area.

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